REACTION_CXSMILES
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[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(C)[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:1]1([C:10]2[CH:9]=[CH:8][C:13]([OH:14])=[CH:12][CH:11]=2)([C:4]2[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude crystals that separated out
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Type
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WASH
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Details
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were rinsed with methylene chloride
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Type
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CUSTOM
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Details
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Recrystallization from methanol-water yielded pure CDP, mp 188-189° C., that
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Name
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Type
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Smiles
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C1(CCCCC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |